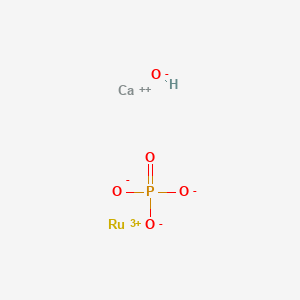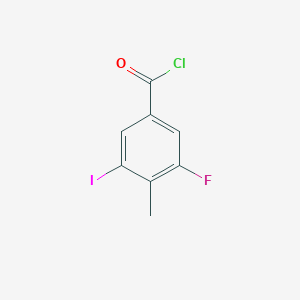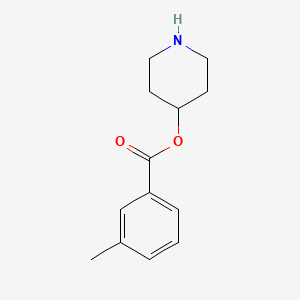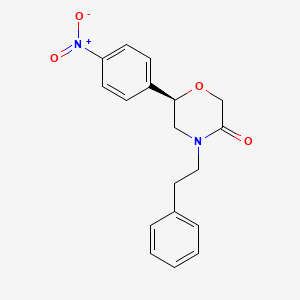
calcium;ruthenium(3+);hydroxide;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium ruthenium(3+) hydroxide phosphate is a complex inorganic compound with the molecular formula CaH3O5PRu
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium ruthenium(3+) hydroxide phosphate typically involves the reaction of calcium phosphate with a ruthenium-containing precursor under controlled conditions. One common method is the sol-gel synthesis, which allows for the preparation of high-purity and well-defined materials. This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: Industrial production of calcium ruthenium(3+) hydroxide phosphate may involve similar synthetic routes but on a larger scale. The sol-gel method can be adapted for industrial use, providing a cost-effective and scalable approach to producing this compound. Additionally, gas-phase separation techniques can be employed to recover ruthenium from catalysts and other sources, which can then be used in the synthesis of calcium ruthenium(3+) hydroxide phosphate .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium ruthenium(3+) hydroxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of ruthenium and the presence of other functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of calcium ruthenium(3+) hydroxide phosphate include oxidizing agents such as nitric acid and reducing agents like hydrogen gas. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of calcium ruthenium(3+) hydroxide phosphate depend on the specific reaction conditions. For example, oxidation reactions may yield ruthenium oxides, while reduction reactions can produce lower oxidation state ruthenium compounds .
Applications De Recherche Scientifique
Calcium ruthenium(3+) hydroxide phosphate has several scientific research applications, particularly in the fields of catalysis and materials science. In catalysis, ruthenium-based compounds are recognized for their excellent activity in hydrogen evolution reactions, making them valuable for hydrogen production from water electrolysis . Additionally, this compound can be used in the development of advanced materials with unique electronic and magnetic properties .
Mécanisme D'action
The mechanism of action of calcium ruthenium(3+) hydroxide phosphate involves the interaction of ruthenium ions with various molecular targets. In catalysis, ruthenium acts as an active site for the adsorption and activation of reactant molecules, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reactants involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to calcium ruthenium(3+) hydroxide phosphate include other ruthenium-based phosphates and hydroxides, such as ruthenium(III) phosphate and ruthenium(III) hydroxide. These compounds share some chemical properties with calcium ruthenium(3+) hydroxide phosphate but differ in their specific applications and reactivity .
Uniqueness: Calcium ruthenium(3+) hydroxide phosphate is unique due to the presence of both calcium and ruthenium in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science. The incorporation of calcium can also enhance the stability and functionality of the compound compared to other ruthenium-based materials .
Propriétés
Numéro CAS |
850723-06-7 |
|---|---|
Formule moléculaire |
CaHO5PRu+ |
Poids moléculaire |
253.1 g/mol |
Nom IUPAC |
calcium;ruthenium(3+);hydroxide;phosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O.Ru/c;1-5(2,3)4;;/h;(H3,1,2,3,4);1H2;/q+2;;;+3/p-4 |
Clé InChI |
MCLKFKGYQSLARH-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)



![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)

![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

